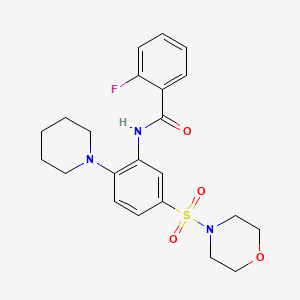
4-(imidazol-1-ylmethyl)-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(imidazol-1-ylmethyl)-N,N-dimethylbenzamide, also known as Ro 15-1788, is a benzodiazepine receptor antagonist. It is a synthetic compound that was first developed in the 1980s by Hoffmann-La Roche. Ro 15-1788 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
4-(imidazol-1-ylmethyl)-N,N-dimethylbenzamide 15-1788 acts as a competitive antagonist at the benzodiazepine receptor site, blocking the binding of benzodiazepines such as diazepam and flunitrazepam. This results in a decrease in the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain.
Biochemical and Physiological Effects
4-(imidazol-1-ylmethyl)-N,N-dimethylbenzamide 15-1788 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase anxiety-like behavior and decrease the sedative effects of benzodiazepines. It has also been shown to reduce the risk of seizures induced by benzodiazepines.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of using 4-(imidazol-1-ylmethyl)-N,N-dimethylbenzamide 15-1788 in lab experiments is its specificity for the benzodiazepine receptor site. This allows researchers to selectively study the function of this receptor without interference from other neurotransmitter systems. However, one limitation of using 4-(imidazol-1-ylmethyl)-N,N-dimethylbenzamide 15-1788 is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(imidazol-1-ylmethyl)-N,N-dimethylbenzamide 15-1788. One area of interest is the development of new benzodiazepine receptor antagonists with improved selectivity and longer half-lives. Another potential direction is the use of 4-(imidazol-1-ylmethyl)-N,N-dimethylbenzamide 15-1788 in combination with other compounds to study the interactions between different neurotransmitter systems in the brain. Finally, there is potential for the use of 4-(imidazol-1-ylmethyl)-N,N-dimethylbenzamide 15-1788 in the development of new treatments for anxiety disorders and other psychiatric conditions.
Synthesemethoden
4-(imidazol-1-ylmethyl)-N,N-dimethylbenzamide 15-1788 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. One commonly used method involves the reaction of 4-chloro-N,N-dimethylbenzamide with imidazole in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
4-(imidazol-1-ylmethyl)-N,N-dimethylbenzamide 15-1788 has been used in a wide range of scientific research applications, particularly in the field of neuroscience. It is commonly used as a tool to study the function of benzodiazepine receptors, which are involved in the regulation of anxiety, sleep, and other physiological processes.
Eigenschaften
IUPAC Name |
4-(imidazol-1-ylmethyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-15(2)13(17)12-5-3-11(4-6-12)9-16-8-7-14-10-16/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVCEJBEGZJNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)

![N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7499573.png)

![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B7499596.png)

![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)

![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)



![[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7499660.png)